3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate
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Overview
Description
3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate, also known as Acid Red 27 or Amaranth, is a synthetic azo dye. It is widely used in various industries, including textiles, food, and cosmetics, due to its vibrant red color. The compound has the molecular formula C20H11N2Na3O10S3 and a molecular weight of 604.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-hydroxy-4-sulfonatonaphthalen-1-amine, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions in controlled environments to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of reagents and waste treatment protocols .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group (-N=N-) leads to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, food, and cosmetics
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo various chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cell structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different color properties.
Congo Red: Used in similar staining techniques but has different chemical properties.
Methyl Orange: A pH indicator with a different color change range
Uniqueness
3-Hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate is unique due to its specific color properties, stability, and versatility in various applications. Its ability to undergo multiple chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O11S3/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33)/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZMAXMJTAFVLL-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N2O11S3-3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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